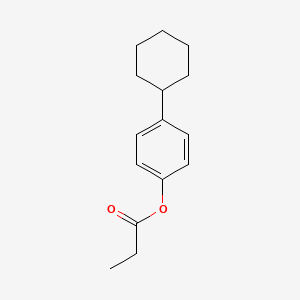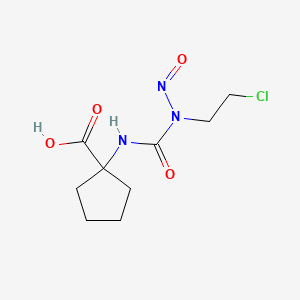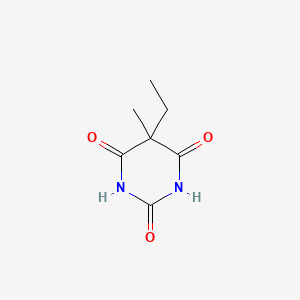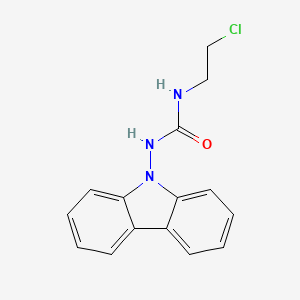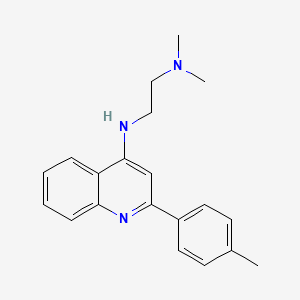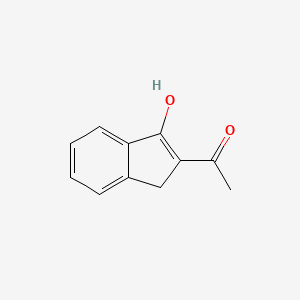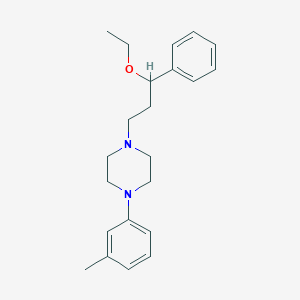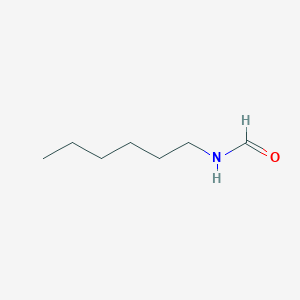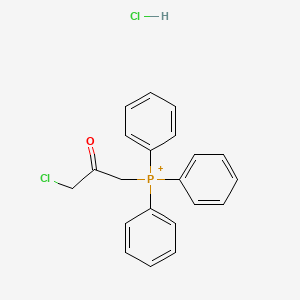![molecular formula C14H9N B12813254 Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
Indolizino[6,5,4,3-ija]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizino[6,5,4,3-ija]quinoline is a polycyclic aromatic compound with the molecular formula C14H9N. This compound has garnered significant attention due to its unique electronic and optical properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolizino[6,5,4,3-ija]quinoline can be synthesized through several methods. One common approach involves the bromination of precursors such as corannulene, indolizine, and this compound itself. This bromination can be achieved through heat treatment or ultrasonic treatment, leading to the formation of carbon materials with high percentages of pentagons and tertiary nitrogen . Another method involves the simple heat treatment of this compound at 973 K, which results in a carbon material with exceptionally high basal-nitrogen content .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Indolizino[6,5,4,3-ija]quinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the compound, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, manganese for catalyzed C-H activation, and various electron-deficient derivatives for copolymerization . The reaction conditions vary depending on the desired product, but typically involve elevated temperatures and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from the reactions of this compound include π-extended ullazine derivatives, donor-acceptor conjugated polymers, and functionalized tetrahydroindolizino derivatives . These products exhibit unique electronic and optical properties, making them valuable for various applications.
Scientific Research Applications
Indolizino[6,5,4,3-ija]quinoline has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of advanced functional dyes and π-expanded porphyrinoids . In biology and medicine, derivatives of this compound have been explored for their anticancer, antimicrobial, and anti-inflammatory activities . In industry, the compound is used in the development of dye-sensitized solar cells and other organic electronic devices due to its outstanding performance and stability .
Mechanism of Action
The mechanism of action of indolizino[6,5,4,3-ija]quinoline involves its interaction with molecular targets and pathways in biological systems. The compound’s unique electronic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . In the context of dye-sensitized solar cells, the compound’s ability to absorb light and transfer electrons efficiently is key to its performance .
Comparison with Similar Compounds
Indolizino[6,5,4,3-ija]quinoline is similar to other polycyclic aromatic hydrocarbons (PAHs) such as pyrene and indolizine . its unique structure, which includes a nitrogen atom embedded in the scaffold, gives it distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and dye-sensitized solar cells. Other similar compounds include quinolines and isoquinolines, which also feature a pyridine ring and exhibit π-deficient properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique electronic and optical properties, combined with its ability to undergo various chemical reactions, make it a valuable component in the development of advanced materials and technologies.
Properties
Molecular Formula |
C14H9N |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4(15),5,7,9,11-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-4-6-12-8-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
InChI Key |
DIXAUUCCITYOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=C(N43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
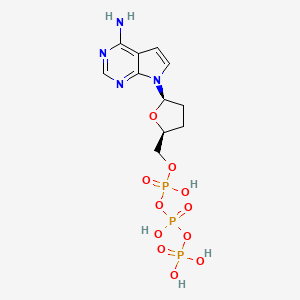
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
